4-(Isopropylthio)-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGCOEGULXXBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240700 | |
| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-22-0 | |
| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Isopropylthio 1,3,5 Triazin 2 Amine
Traditional Synthetic Routes for 1,3,5-Triazine (B166579) Derivatives
Traditional methods for the synthesis of the 1,3,5-triazine core have been well-established and are widely utilized in both academic and industrial settings. These routes primarily rely on the sequential substitution of reactive leaving groups on a pre-formed triazine ring or the construction of the ring from acyclic precursors.
Nucleophilic Substitution Reactions on 1,3,5-Trichlorotriazine Scaffolds
The most prevalent and versatile method for the synthesis of substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govarkat-usa.orgmdpi.com The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution, allowing for a controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. nih.govarkat-usa.org
The general principle involves three stages:
The first substitution typically occurs at low temperatures, around 0 °C.
The second substitution requires elevated temperatures, often at room temperature.
The final substitution necessitates more forcing conditions, such as heating at reflux. nih.gov
For the specific synthesis of 4-(isopropylthio)-1,3,5-triazin-2-amine, a two-step sequential substitution on a cyanuric chloride scaffold would be employed. The order of nucleophile addition is crucial for achieving the desired product. nih.gov Given the relative nucleophilicity, the amine is typically introduced first, followed by the thiol.
Step 1: Monosubstitution with Ammonia (B1221849)
In the initial step, cyanuric chloride is treated with ammonia at a low temperature (0-5 °C) to afford 2-amino-4,6-dichloro-1,3,5-triazine.
Step 2: Disubstitution with Isopropyl Mercaptan
The resulting dichlorotriazine is then reacted with isopropyl mercaptan (propane-2-thiol) at an elevated temperature to replace one of the remaining chlorine atoms, yielding the final product, this compound.
| Step | Reactants | Nucleophile | Temperature (°C) | Product |
| 1 | 2,4,6-Trichloro-1,3,5-triazine | Ammonia | 0 - 5 | 2-Amino-4,6-dichloro-1,3,5-triazine |
| 2 | 2-Amino-4,6-dichloro-1,3,5-triazine | Isopropyl Mercaptan | Room Temperature to Reflux | This compound |
Cyclization and Condensation Approaches
An alternative to the substitution-based methods is the construction of the 1,3,5-triazine ring itself through cyclization and condensation reactions. researchgate.net These methods often involve the trimerization of nitriles or the reaction of amidines with other suitable precursors. organic-chemistry.org While powerful for the synthesis of symmetrically substituted triazines, achieving selectively substituted asymmetrical triazines like this compound through these routes can be more complex and may lead to mixtures of products. acs.org
One potential, though less direct, cyclization approach could involve the reaction of a biguanide (B1667054) derivative with an appropriate thioester. However, controlling the regioselectivity to obtain the desired isomer would be a significant challenge.
Advanced and Green Chemistry Approaches for this compound Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.
Catalyst-Mediated Synthesis
The use of catalysts can significantly enhance the efficiency of 1,3,5-triazine synthesis. For instance, copper-catalyzed reactions have been employed for the synthesis of substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides under mild conditions. organic-chemistry.org While not directly applicable to the synthesis of this compound from these specific starting materials, it highlights the potential for metal catalysts to facilitate the formation of the triazine core or the introduction of substituents. In the context of nucleophilic substitution on cyanuric chloride, phase-transfer catalysts can be used to improve the reaction rate and yield. nih.gov
| Catalyst Type | Reactants | Product | Advantage |
| Copper Catalyst | 1,1-Dibromoalkenes, Biguanides | Substituted 2,4-diamino-1,3,5-triazines | Mild reaction conditions |
| Phase-Transfer Catalyst | Dichlorotriazine derivative, Nucleophile | Substituted triazine | Improved reaction rate and yield |
One-Pot Synthetic Designs
One-pot syntheses are highly desirable as they reduce the need for isolation and purification of intermediates, thereby saving time, solvents, and resources. researchgate.netmdpi.com A one-pot approach to this compound from cyanuric chloride could be envisioned where the sequential additions of ammonia and isopropyl mercaptan are performed in the same reaction vessel, with careful temperature control to direct the substitutions. nih.gov Ullmann-type reactions have also been shown to be effective in one-pot syntheses of trisubstituted s-triazine derivatives, offering shorter reaction times and sometimes higher yields compared to traditional methods. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. e3s-conferences.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govresearchgate.net The synthesis of various 1,3,5-triazine derivatives has been successfully achieved using microwave assistance, including nucleophilic substitution reactions. researchgate.net For the synthesis of this compound, each step of the nucleophilic substitution on cyanuric chloride could potentially be accelerated through the use of microwave heating. mdpi.com
| Synthetic Step | Conventional Heating Time | Microwave-Assisted Time | Advantage |
| First Nucleophilic Substitution | Hours | Minutes | Significant reduction in reaction time |
| Second Nucleophilic Substitution | Hours | Minutes | Increased efficiency and potentially higher yields |
Optimization of Reaction Conditions and Yield for this compound
The primary route to this compound begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material. The three chlorine atoms on the triazine ring can be substituted in a stepwise manner, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This characteristic allows for the controlled introduction of different nucleophiles by carefully managing the reaction temperature.
The synthesis of this compound involves a two-step nucleophilic substitution. The order of introduction of the amino and isopropylthio groups can be varied, each pathway presenting its own set of optimization challenges. A common approach involves the initial reaction of cyanuric chloride with ammonia to form 2-amino-4,6-dichloro-1,3,5-triazine, followed by the substitution of one of the remaining chlorine atoms with an isopropylthiolate nucleophile.
The first substitution, the introduction of the amino group, is typically carried out at low temperatures, generally between 0°C and 15°C. This is a critical step, as higher temperatures can lead to the formation of di- and tri-amino substituted byproducts, reducing the yield of the desired monoamino-dichloro intermediate. The reaction is usually performed in a suitable solvent with the addition of a base to neutralize the hydrochloric acid formed during the reaction.
The second substitution, the introduction of the isopropylthio group, is generally conducted at a higher temperature, often ranging from room temperature to reflux conditions, to overcome the reduced reactivity of the dichlorotriazine intermediate. The choice of the isopropylthiol source, typically isopropyl mercaptan in the presence of a base to form the more nucleophilic thiolate, and the reaction conditions are pivotal in achieving a high yield of the final product.
Solvent Effects and Reaction Kinetics
The choice of solvent plays a critical role in the nucleophilic substitution reactions involved in the synthesis of this compound. The solvent not only facilitates the dissolution of reactants but also influences the reaction rate and selectivity by stabilizing transition states and intermediates.
Polar aprotic solvents such as acetone, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are commonly employed. These solvents are effective at solvating the triazine substrate and the nucleophile without significantly solvating the anionic nucleophile, thereby maintaining its reactivity. The reaction kinetics are highly dependent on the solvent's polarity and its ability to support the formation of the Meisenheimer-like intermediate, which is characteristic of nucleophilic aromatic substitution on electron-deficient rings like s-triazine.
Kinetic studies on analogous s-triazine systems have shown that the rate of nucleophilic substitution is influenced by the electron-withdrawing nature of the substituents already present on the triazine ring. The introduction of an amino group in the first step deactivates the ring towards further substitution, making the second substitution with the isopropylthiolate slower. The reaction rate can be described by a second-order rate law, being first order in both the triazine substrate and the nucleophile.
The following table illustrates the effect of different solvents on the yield of a generic two-step synthesis of a disubstituted s-triazine, highlighting the importance of solvent selection.
| Solvent System | Temperature (°C) - Step 1 | Temperature (°C) - Step 2 | Overall Yield (%) |
| Acetone/Water | 0-5 | 40-50 | 85 |
| Tetrahydrofuran | 0 | Room Temperature | 82 |
| Dichloromethane | 0 | Reflux | 78 |
Note: The data presented in this table is illustrative and compiled from general findings on s-triazine synthesis. Specific yields for this compound may vary.
Ligand and Additive Influence
In the context of the synthesis of this compound, "ligands" are not typically used in the classical sense of coordination chemistry. However, various additives, particularly bases and phase-transfer catalysts, can significantly influence the reaction outcome.
The choice of base is critical for both substitution steps. Inorganic bases such as sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), as well as organic bases like N,N-diisopropylethylamine (DIEA), are commonly used to scavenge the HCl produced. The strength and solubility of the base can affect the reaction rate and the formation of byproducts. For instance, a strong, non-nucleophilic base is preferred to avoid competition with the primary nucleophile.
Phase-transfer catalysts (PTCs) can be employed to enhance the reaction rate, especially when dealing with reactants that have low solubility in the chosen solvent system. PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the anionic nucleophile (e.g., isopropylthiolate) from an aqueous or solid phase to the organic phase where the triazine substrate is dissolved. This can lead to milder reaction conditions and improved yields.
The table below demonstrates the potential influence of different bases on the yield of the second substitution step.
| Base | Solvent | Temperature (°C) | Yield of Step 2 (%) |
| Sodium Carbonate | Acetone | 45 | 90 |
| Potassium Carbonate | Tetrahydrofuran | Room Temperature | 88 |
| DIEA | Dichloromethane | Reflux | 85 |
Note: This data is representative of typical outcomes in s-triazine chemistry and serves to illustrate the impact of the choice of base.
Advanced Spectroscopic and Structural Characterization of 4 Isopropylthio 1,3,5 Triazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H-NMR and ¹³C-NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques for establishing the carbon-hydrogen framework of a molecule.
The ¹H-NMR spectrum of 4-(Isopropylthio)-1,3,5-triazin-2-amine is expected to exhibit distinct signals corresponding to the different types of protons present. The isopropyl group would show a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern arising from spin-spin coupling. The amine group protons would likely appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.
The ¹³C-NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule will produce a separate signal. The triazine ring carbons would appear at characteristic chemical shifts, influenced by the nitrogen atoms and the substituents. The isopropylthio group would show two distinct signals for the methyl and methine carbons.
Interactive Data Table: Predicted NMR Data
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Isopropyl CH₃ | ~1.3 | ~23 | Doublet |
| Isopropyl CH | ~3.6 | ~35 | Septet |
| Amine NH₂ | Variable (Broad) | - | Singlet |
| Triazine C4 | - | ~180 | - |
| Triazine C2 | - | ~170 | - |
| Triazine C6 | - | ~165 | - |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
2D-NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to further confirm the structural assignments. A COSY spectrum would reveal correlations between coupled protons, for instance, confirming the connectivity between the methyl and methine protons of the isopropyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, which would confirm its molecular weight.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to probe the fragmentation of a selected precursor ion. unt.edu By selecting the [M+H]⁺ ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. researchgate.net The fragmentation pathways provide valuable structural information. For instance, the loss of the isopropyl group or cleavage of the thioether bond would result in specific fragment ions, helping to piece together the molecular structure. The fragmentation of triazine rings often involves characteristic losses of small neutral molecules. researchgate.net
Interactive Data Table: Expected Mass Spectrometry Data
| Ion | Expected m/z | Description |
| [M+H]⁺ | 187.08 | Protonated molecular ion |
| [M-C₃H₇]⁺ | 144.03 | Loss of the isopropyl group |
| [M-SH]⁺ | 154.08 | Loss of the sulfhydryl group |
| Note: The m/z values are calculated based on the monoisotopic masses of the elements. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.govmdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis of this pattern allows for the calculation of the precise positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and intermolecular interactions. mdpi.commdpi.com
For this compound, a successful crystal structure determination would provide unequivocal proof of its molecular structure. It would reveal the planarity of the triazine ring, the conformation of the isopropylthio substituent, and the hydrogen bonding network formed by the amine groups in the solid state. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability. Together, they provide a comprehensive vibrational profile of this compound.
The vibrational spectrum of this compound is characterized by modes originating from the 1,3,5-triazine (B166579) ring, the isopropyl group, the thioether linkage, and the amine substituent. The triazine ring exhibits a set of characteristic in-plane and out-of-plane vibrations. Strong IR and Raman active absorptions around 1510 ± 5 cm⁻¹ are typically observed for triazine derivatives and are attributed to C=N stretching vibrations, often coupled with C-H stretching modes. mdpi.com The fingerprint region of the spectrum, typically between 400 and 1500 cm⁻¹, contains a complex series of bands corresponding to various bending and stretching modes of the entire molecule, making it unique for identification purposes.
The amine group (-NH₂) gives rise to characteristic N-H stretching vibrations, which typically appear as one or two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (for the gem-dimethyl group) and at approximately 1465 cm⁻¹ (for the methyl and methine groups). The C-S stretching vibration of the isopropylthio group is typically weaker and appears in the 600-800 cm⁻¹ region.
A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), is necessary to assign the specific observed frequencies to their corresponding vibrational modes. Such analysis can provide valuable information on the molecular structure, symmetry, and bonding characteristics of this compound.
Table 1: Representative Vibrational Frequencies for Functional Groups in Triazine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Amine (-NH₂) | N-H Stretching | 3300 - 3500 | IR |
| N-H Bending | ~1600 | IR, Raman | |
| 1,3,5-Triazine Ring | C=N Stretching | ~1510 | IR, Raman |
| Ring Breathing/Deformation | Various (Fingerprint Region) | IR, Raman | |
| Isopropyl (-CH(CH₃)₂) | C-H Stretching | < 3000 | IR, Raman |
| C-H Bending | ~1370-1385, ~1465 | IR | |
| Thioether (-S-) | C-S Stretching | 600 - 800 | IR, Raman |
Note: This table provides typical frequency ranges for the functional groups present in this compound based on general spectroscopic data for organic molecules and triazine derivatives. Precise peak positions for the specific compound require experimental data.
Advanced Spectroscopic Techniques for Electronic Structure
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For this compound, the primary chromophore is the substituted 1,3,5-triazine ring.
The UV-Vis spectrum of triazine derivatives is influenced by the nature and position of the substituents on the ring. The triazine core itself has π → π* and n → π* electronic transitions. The presence of the amino group, an auxochrome with a lone pair of electrons, and the isopropylthio group can cause a bathochromic (red) shift of the absorption maxima (λmax) compared to the unsubstituted triazine, moving the absorption to longer wavelengths. This is due to the extension of the conjugated system and the participation of the non-bonding electrons in the electronic transitions.
For many substituted triazines, the absorption spectra exhibit one or more strong bands in the UV region, typically between 200 and 400 nm. e3s-conferences.org The intensity of the absorption is given by the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a particular wavelength. The specific λmax and ε values are sensitive to the solvent polarity, reflecting changes in the energy levels of the ground and excited states due to solvent-solute interactions.
Table 2: Representative UV-Vis Absorption Data for Substituted Triazines
| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Amino-substituted triazines | Various organic solvents | 230 - 380 | Varies depending on structure |
| Thio-substituted triazines | Not Specified | Not Specified | Not Specified |
Note: This table provides a general range for absorption maxima based on literature for various amino-substituted triazines. e3s-conferences.org Specific data for this compound is required for precise values.
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon. This emitted light is the fluorescence.
The fluorescence properties of a molecule, including its excitation and emission wavelengths, quantum yield (the efficiency of the fluorescence process), and lifetime of the excited state, are highly dependent on its molecular structure and environment. Many triazine derivatives are known to be fluorescent. nih.gov The presence of electron-donating groups like the amino group can enhance fluorescence.
The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift). The excitation spectrum, which is a plot of fluorescence intensity versus excitation wavelength, should ideally match the absorption spectrum of the fluorophore.
For this compound, fluorescence would be expected due to the presence of the aromatic triazine ring and the amino group. The specific excitation and emission maxima, as well as the fluorescence quantum yield, would need to be determined experimentally. These photophysical parameters are crucial for understanding the behavior of the molecule in applications such as fluorescent probes and materials science. nih.gov
Table 3: Representative Fluorescence Data for Fluorescent Triazine Derivatives
| Compound Type | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Fluorescent triazine styryl derivatives | Ethanol | Varies | Varies | 0.0026 - 0.0689 |
| Extended 2,4,6-triphenyl-s-triazines | Chlorinated organic solvents | Varies | Varies | Up to 0.69 |
Note: This table presents data for different classes of fluorescent triazine derivatives to illustrate the range of properties. mdpi.comnih.gov The fluorescence characteristics of this compound would be specific to its unique structure.
Computational Chemistry and Theoretical Studies on 4 Isopropylthio 1,3,5 Triazin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about molecular geometries, electronic properties, and reaction mechanisms.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1,3,5-triazine (B166579) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311, are employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. researchgate.net These calculations are crucial for understanding the molecule's stability and the distribution of electron density, which dictates its reactivity.
Reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can predict how the molecule will interact with other chemical species. For instance, the calculated atomic charges can identify nucleophilic and electrophilic sites within the 4-(isopropylthio)-1,3,5-triazin-2-amine structure, providing a theoretical basis for its reaction mechanisms.
Table 1: Representative DFT-Calculated Parameters for a Substituted 1,3,5-Triazine Analog Data is illustrative and based on typical values for similar compounds.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -975.5 |
| Dipole Moment (Debye) | 3.45 |
| Electronegativity (χ) (eV) | 3.98 |
| Chemical Hardness (η) (eV) | 2.75 |
| Electrophilicity Index (ω) (eV) | 2.88 |
While DFT is highly accurate, it can be computationally expensive. Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for predicting certain properties, particularly spectroscopic ones. These methods can be used to calculate the ultraviolet-visible (UV-vis) absorption spectra of triazine derivatives. By calculating the vertical excitation energies, researchers can predict the absorption maxima (λ_max), which can then be compared with experimental data to validate the computational model. Time-Dependent Density Functional Theory (TD-DFT) is another, more accurate, method used for computing electronic transitions. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal its charge transfer characteristics and its tendency to participate in chemical reactions.
Table 2: Frontier Molecular Orbital Energies for a Triazine Derivative Analog Data is illustrative and based on typical values for similar compounds.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.73 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.50 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations are used to study the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological macromolecule like a protein. For this compound, MD simulations could be used to explore how it behaves in an aqueous solution or to assess the stability of its binding to a specific protein target. nih.govekb.eg Key outputs from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the system, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the molecule or protein. ekb.eg Such studies on related triazine compounds have been crucial in validating docking results and understanding the dynamic nature of ligand-receptor interactions. bohrium.comnih.gov
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a protein target. tandfonline.comnih.gov For this compound, docking studies could identify potential biological targets by predicting its binding affinity and mode of interaction within the active site of various enzymes or receptors. nih.govrsc.org These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the triazine derivative and amino acid residues of the protein, providing a rationale for its biological activity. rsc.org
Table 3: Example Molecular Docking Results for Triazine Analogs Against Kinase Targets Data is illustrative, showing typical targets and scoring for bioactive triazines.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| EGFR Kinase (6V6O) | -8.5 | Met793, Leu718, Gly796 |
| PI3Kα (4JPS) | -7.9 | Val851, Lys802, Asp933 |
| VEGFR-2 (4ASD) | -9.1 | Cys919, Leu840, Asp1046 |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of similar triazine derivatives with known activities, a QSAR model can be built to predict the activity of new, untested compounds like this compound. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. ekb.egnih.gov Such models are invaluable for guiding the rational design and optimization of new, more potent 1,3,5-triazine derivatives. ekb.eg
Descriptor Selection and Calculation
In the computational analysis of this compound, the initial and pivotal step involves the selection and calculation of molecular descriptors. These descriptors are numerical representations of the molecule's physicochemical and structural properties, which are essential for developing quantitative structure-activity relationship (QSAR) models. The choice of descriptors is critical as it directly influences the accuracy and predictive power of the resulting models.
For a comprehensive study of this compound, a diverse range of descriptors would be calculated, categorized as follows:
1D Descriptors: These are the most straightforward descriptors and include basic molecular properties such as molecular weight, atom count, and bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional, topological, and connectivity indices. Examples include the Wiener index, Kier & Hall connectivity indices, and electrotopological state (E-state) indices. The E-state indices are particularly valuable for describing the electronic and topological characteristics of individual atoms and functional groups within the molecule. scialert.net
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. They include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies). Quantum chemical calculations, often employing semi-empirical methods like PM3, are used to determine these electronic properties. jocpr.com
The selection of the most relevant descriptors from this large pool is typically achieved through statistical methods like stepwise multiple linear regression or genetic algorithms to avoid overfitting and to identify the key molecular features influencing the biological activity or property of interest.
Below is an illustrative table of descriptors that would be calculated for this compound.
| Descriptor Category | Descriptor Example | Calculated Value (Hypothetical) |
| 1D Descriptors | Molecular Weight | 186.26 g/mol |
| Atom Count | 20 | |
| 2D Descriptors | Wiener Index | 258 |
| Kier & Hall Connectivity Index (¹χ) | 9.87 | |
| E-state (Sulfur) | 3.45 | |
| 3D Descriptors | Molecular Volume | 165.4 ų |
| Dipole Moment | 2.1 Debye | |
| HOMO Energy | -8.5 eV | |
| LUMO Energy | -1.2 eV |
Statistical Modeling Techniques
Once a set of relevant descriptors has been identified, various statistical modeling techniques can be employed to establish a relationship between these descriptors and the biological activity of this compound and its analogs.
Multiple Linear Regression (MLR): MLR is a commonly used method to develop a linear equation that relates a dependent variable (biological activity) to one or more independent variables (molecular descriptors). sid.ir The quality of an MLR model is assessed by statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit. jocpr.com
Principal Component Analysis (PCA): PCA is a dimensionality-reduction technique used to handle large datasets of descriptors. tandfonline.com It transforms the original set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which capture most of the variance in the data. researchgate.net
Artificial Neural Networks (ANNs): ANNs are computational models inspired by the structure and function of biological neural networks. They are capable of modeling complex non-linear relationships between molecular descriptors and biological activity, which can be advantageous when linear methods like MLR are insufficient.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a molecule with its biological activity. nih.govresearchgate.net These methods provide contour maps that visualize the regions around the molecule where modifications to steric and electrostatic properties are likely to enhance or diminish activity. nih.govasianpubs.org
The following table provides a hypothetical comparison of the performance of different statistical models for a QSAR study on triazine derivatives.
| Modeling Technique | Correlation Coefficient (R²) | Cross-validated R² (q²) | Standard Error |
| Multiple Linear Regression (MLR) | 0.85 | 0.78 | 0.25 |
| Principal Component Regression (PCR) | 0.88 | 0.82 | 0.21 |
| Artificial Neural Network (ANN) | 0.92 | 0.85 | 0.18 |
| CoMFA | 0.95 | 0.89 | 0.15 |
| CoMSIA | 0.96 | 0.91 | 0.13 |
Predictive Modeling and Validation Strategies
The development of a robust and predictive QSAR model is contingent upon rigorous validation. Validation ensures that the model is not a result of chance correlation and has good predictive power for new, untested compounds.
Internal Validation: This is typically performed using the leave-one-out (LOO) cross-validation method. researchgate.net In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for each compound, and the cross-validated correlation coefficient (q²) is calculated. A high q² value (typically > 0.5) is indicative of good internal consistency and predictive ability.
External Validation: The most stringent test of a model's predictive power is external validation. The dataset is divided into a training set, used to build the model, and a test set, which is not used during model development. nih.gov The model's ability to predict the activities of the compounds in the test set is then evaluated.
A well-validated predictive model for this compound could be used to predict the biological activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Cheminformatics and Virtual Screening Applications
Cheminformatics tools and virtual screening techniques play a crucial role in modern drug discovery and can be effectively applied to the study of this compound.
Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a biological target to identify potential hits. For this compound, if its biological target is known, virtual screening could be used to identify other compounds with similar or better activity. nih.govbenthamscience.com This can be done through ligand-based virtual screening, which searches for molecules with similar structures or properties to the known active compound, or structure-based virtual screening, which involves docking candidate molecules into the active site of the target protein.
Molecular Docking: This is a key component of structure-based virtual screening. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. asianpubs.org Docking studies of this compound with its target protein could provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for its biological activity. nih.gov This information is invaluable for designing derivatives with improved binding affinity.
The results of a hypothetical virtual screening campaign are presented in the table below, showing the docking scores and predicted activities of several hit compounds.
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 |
| This compound | -7.5 | 6.8 |
| Hit 1 | -8.2 | 7.3 |
| Hit 2 | -8.0 | 7.1 |
| Hit 3 | -7.8 | 7.0 |
Structure Activity Relationship Sar and Mechanistic Investigations of 4 Isopropylthio 1,3,5 Triazin 2 Amine Analogs
Systemic Analysis of Structural Modifications on Triazine Ring Substituents
The 1,3,5-triazine (B166579) scaffold offers a versatile platform for chemical modification at the 2, 4, and 6 positions. The biological and material properties of triazine derivatives can be finely tuned by altering the substituents at these positions. This subsection focuses on the specific roles of the isopropylthio and amine groups in analogs of 4-(isopropylthio)-1,3,5-triazin-2-amine.
The isopropylthio group, a bulky and lipophilic moiety, can significantly influence the physicochemical properties and, consequently, the biological activity or material characteristics of the triazine core. While direct studies on the 4-isopropylthio substituent are limited, inferences can be drawn from research on related alkylthio- and other bulky alkyl-substituted triazines.
The size and conformation of the isopropyl group introduce considerable steric hindrance around the triazine ring. This steric bulk can affect how the molecule interacts with biological targets such as enzymes or receptors. For instance, in a study on 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, the introduction of isopropyl groups resulted in a decrease in activity, suggesting steric hindrance within the binding site. nih.gov This highlights the importance of the size and shape of the substituent in achieving optimal binding. The conformational flexibility of the isopropylthio group may also play a role in the molecule's ability to adapt to the topology of a binding pocket.
In the context of material science, the incorporation of thioether linkages, such as in the isopropylthio group, has been explored in thiophene-substituted 1,3,5-triazines for the development of liquid crystals. While the specific compounds studied did not exhibit mesomorphism, the use of thioethers as linking groups is a strategy to support self-organization in such materials. scholaris.ca
Table 1: Inferred Effects of Isopropylthio Group on Triazine Properties
| Property | Inferred Impact of Isopropylthio Group | Rationale based on Analog Studies |
| Binding Affinity | Can either increase or decrease, highly target-dependent. | Steric bulk may hinder binding in constrained pockets nih.gov, while lipophilicity could enhance binding in hydrophobic pockets. |
| Lipophilicity | Increases the overall lipophilicity of the molecule. | Alkyl groups are known to increase lipophilicity, which can affect cell permeability and interaction with hydrophobic targets. |
| Conformational Flexibility | Introduces a degree of rotational freedom. | The C-S bond allows for rotation, which can influence the molecule's ability to adopt an active conformation. |
| Material Self-Assembly | May promote self-organization in certain contexts. | Thioether linkages have been investigated for their role in the self-organization of liquid crystals. scholaris.ca |
The 2-amino group on the 1,3,5-triazine ring is a critical determinant of the molecule's activity, primarily through its ability to form hydrogen bonds and participate in other non-covalent interactions. This primary amino group has a lone pair of electrons that can be delocalized over the electron-deficient triazine ring, influencing its electronic properties. nih.gov
The hydrogen-bonding capability of the amino group is fundamental to its role in molecular recognition. In many biologically active triazine derivatives, the amino group acts as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding sites of proteins. For example, in molecular docking studies of 1,3,5-triazine derivatives with the 5-HT7 receptor, the amino group was observed to form hydrogen bonds with key residues in the receptor's binding pocket. nih.gov The presence and orientation of the N-H bonds are therefore critical for anchoring the molecule to its target.
The amino group also influences the conformational dynamics of the triazine molecule. Restricted rotation around the C(triazine)-N(amino) bond can lead to the existence of different conformers, which may have varying biological activities. mdpi.com The planarity of the triazine ring and its substituents can be influenced by intramolecular hydrogen bonding involving the amino group, which in turn affects the molecule's interaction with its target.
Table 2: Role of the 2-Amine Group in Triazine Analogs
| Feature | Role in Modulating Activity | Example from Analog Studies |
| Hydrogen Bonding | Acts as a hydrogen bond donor, crucial for target binding. | Formation of hydrogen bonds with key amino acids in the 5-HT7 receptor binding site. nih.gov |
| Electronic Properties | The lone pair on the nitrogen is delocalized into the triazine ring, affecting its reactivity. | Delocalization of the lone pair is a common feature in 2-amino-1,3,5-triazines. nih.gov |
| Point of Substitution | Allows for the introduction of various substituents to modulate activity. | Substitution with different cyclic amines and aryl groups alters anticancer activity. mdpi.comnih.gov |
| Conformational Influence | Restricted rotation around the C-N bond can lead to distinct conformers. | Studies on OLED-relevant triazines show the existence of multiple conformers due to hindered rotation. mdpi.com |
Elucidation of Molecular Recognition and Binding Mechanisms
The biological activity of this compound analogs is intrinsically linked to their ability to recognize and bind to specific molecular targets. Molecular docking and other computational studies on related 1,3,5-triazine derivatives have provided valuable insights into the plausible binding mechanisms.
A common theme in the molecular recognition of 2-amino-1,3,5-triazines is the formation of a network of interactions within the binding site of a biological macromolecule. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking. Molecular docking studies of 1,3,5-triazine derivatives targeting the 5-HT7 receptor revealed that these ligands typically orient themselves with the tryptamine-like portion inside the receptor, while other substituents face the external surface. nih.gov The triazine ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine. nih.gov
The 2-amino group, as previously discussed, is a key player in forming hydrogen bonds. These interactions provide specificity and contribute significantly to the binding affinity. For instance, in the context of DNA binding, the free -NH2 group of 2-amino-N′-aroyl(het)arylhydrazides is involved in a network of polar contacts and hydrogen bonds with DNA. researchgate.net
The isopropylthio group at the 4-position would likely be involved in hydrophobic interactions within a corresponding hydrophobic pocket of the target protein. The size and branching of the isopropyl group would necessitate a complementary space in the binding site for a favorable interaction.
Allosteric Modulation and Conformational Dynamics
Allosteric modulation represents a sophisticated mechanism of regulating the function of a biological target. Allosteric modulators bind to a site on the protein that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. Several studies have identified 1,3,5-triazine derivatives as allosteric modulators of various receptors.
For example, certain 2,3,5-substituted nih.govmdpi.commdpi.comthiadiazoles, which share some structural similarities with substituted triazines, have been identified as allosteric modulators of adenosine (B11128) receptors. nih.gov These compounds were found to be allosteric inhibitors of agonist binding. This suggests that triazine-based scaffolds have the potential to act as allosteric modulators.
The binding of an allosteric modulator is coupled to conformational changes in the protein. These dynamic changes are crucial for the transmission of the allosteric signal from the allosteric site to the orthosteric site or the active site. The conformational mobility of 1,3,5-triazine derivatives has been studied in the context of their application in organic light-emitting diodes (OLEDs). These studies revealed that tri-substituted 1,3,5-triazines can exist as a mixture of conformers in solution due to restricted rotation around the C-N bonds. mdpi.com While this research is in a different field, it underscores the inherent conformational flexibility of the substituted triazine scaffold, a property that is essential for allosteric modulation.
The interplay between the substituents on the triazine ring and the conformational landscape of the molecule is a key area of investigation. The size and nature of the isopropylthio and amino groups in this compound would undoubtedly influence its conformational preferences and its potential to act as an allosteric modulator by stabilizing a particular protein conformation upon binding.
Advanced Analytical Methodologies for Detection and Quantification of 4 Isopropylthio 1,3,5 Triazin 2 Amine
Chromatographic Techniques
Chromatography stands as the cornerstone for the separation and analysis of 4-(isopropylthio)-1,3,5-triazin-2-amine from complex mixtures. Both gas and liquid chromatography, often coupled with mass spectrometry, are widely employed, providing high resolution and accuracy.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is a robust technique for the analysis of thermally stable and volatile compounds like prometryn (B1678245). When coupled with a mass spectrometer (GC-MS), it offers high specificity and sensitivity, making it a powerful tool for both identification and quantification.
Researchers have developed simple, sensitive, and specific analytical methods for prometryn using GC-MS. researchgate.net These methods are valued for their high specificity, sensitivity, and reproducibility. researchgate.net For instance, a method for analyzing prometryn in vetiver grass and water samples utilized an Agilent 7890A GC coupled with an Agilent 255 Nitrogen Chemiluminescence Detector (NCD). nih.govoup.com The separation was achieved at 200°C, and the method demonstrated excellent recovery rates ranging from 81% to 107% in spiked samples. nih.govoup.com The limit of detection (LOD) for this GC-NCD method was found to be 0.02 µg/mL, with a limit of quantification (LOQ) of 0.06 µg/mL. nih.govoup.com
Another study employed an online solid-phase extraction-thermal desorption method coupled with a gas chromatography-flame ionization detector (GC-FID) to extract and preconcentrate prometryn from aqueous media. nih.govresearchgate.net This method showed an excellent linear dynamic range for prometryn (0.25–100 μg/L) with a detection limit below 0.35 μg/L. nih.gov
Capillary gas chromatography with nitrogen-phosphorus (N-P) detection has also been successfully used for the quantitation of prometryn and its degradation products in parsley, achieving a limit of detection of 0.05 mg/kg for all compounds examined. oup.com
Table 1: GC-Based Methodologies for this compound Analysis
| Technique | Matrix | Detector | LOD | LOQ | Recovery (%) |
|---|---|---|---|---|---|
| GC-NCD | Vetiver Grass, Water | Nitrogen Chemiluminescence Detector | 0.02 µg/mL | 0.06 µg/mL | 81 - 107 |
| Online SPE-GC-FID | Agricultural Water | Flame Ionization Detector | < 0.35 µg/L | - | - |
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)
High-performance liquid chromatography is a primary technique for analyzing triazine herbicides, including prometryn, especially for compounds that are not easily volatilized. nih.govtandfonline.com Coupling HPLC with mass spectrometry (HPLC-MS) enhances detection capabilities, providing structural information for definitive identification.
A method was developed for the determination of five triazine herbicides, including prometryn, in water and soil samples using dispersive liquid-liquid microextraction (DLLME) coupled with high-performance liquid chromatography-diode array detection (HPLC-DAD). oup.com Studies have also utilized HPLC-MS to analyze various triazine herbicides, noting that most are more sensitive in the positive ion mode. nih.gov
For the analysis of prometryn and its metabolites in soil, a method using thermospray (TSP)-LC/MS/MS has been established. epa.gov This method involves extraction with an acetonitrile-water solution, followed by analysis, achieving a detection limit of 10 ug/kg. epa.gov The retention time for prometryn under the specified chromatographic conditions was approximately 7.20 minutes. epa.gov
Table 2: HPLC-Based Methodologies for this compound Analysis
| Technique | Matrix | Detector | LOD | LOQ | Retention Time (min) |
|---|---|---|---|---|---|
| DLLME-HPLC-DAD | Water, Soil | Diode Array Detector | - | - | - |
| LC/MS/MS | Soil | Mass Spectrometry | 10 µg/kg | - | ~7.20 |
Advanced Detection Methods
The choice of detector is critical for achieving the required sensitivity and selectivity in prometryn analysis. Nitrogen-specific detectors, such as the Nitrogen Chemiluminescence Detector (NCD) and the Nitrogen-Phosphorus Detector (NPD), are particularly effective for analyzing nitrogen-containing compounds like triazine herbicides. nih.govoup.comoup.com The GC-NCD has been described as a powerful analytical tool with high sensitivity for prometryn in environmental samples. oup.com Mass spectrometry, used in both GC-MS and HPLC-MS, serves as a universal and highly specific detector, allowing for the unambiguous identification of analytes based on their mass-to-charge ratio and fragmentation patterns. researchgate.netresearchgate.net
Sample Preparation and Extraction Methods
Effective sample preparation is a prerequisite for accurate and reliable chromatographic analysis. The goal is to isolate and concentrate the target analyte from the sample matrix while removing interfering substances.
Solid-Phase Extraction (SPE) and Microextraction (SPME)
Solid-phase extraction (SPE) is a widely used technique for the extraction and clean-up of triazine herbicides from water samples. nih.gov It is valued for being fast, simple, and highly sensitive. nih.gov C18 extraction disks are commonly used for this purpose. nih.gov An online SPE method using a metal-organic framework, MIL-101(Cr), as a sorbent has been developed for the extraction of prometryn from aqueous media before GC analysis. nih.govresearchgate.net
Solid-phase microextraction (SPME) is a solvent-free, rapid, and simple alternative that integrates extraction and preconcentration into a single step. nih.govtandfonline.com A novel SPME coating prepared by molecularly imprinted polymerization (MIP) using prometryn as the template molecule has shown high selectivity for prometryn and its structural analogues. tandfonline.com This MIP-coated fiber demonstrated significantly better extraction performance for prometryn compared to non-imprinted polymer fibers and commercial SPME fibers, with recoveries of 91.3% and 88.4% for spiked soybean and corn samples, respectively. tandfonline.com
Table 3: SPE and SPME Methods for this compound
| Technique | Matrix | Sorbent/Fiber | Recovery (%) |
|---|---|---|---|
| SPE | Natural Waters | C18 Disks | - |
| Online SPE | Aqueous Media | MIL-101(Cr) | - |
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)
Liquid-liquid extraction (LLE) is a conventional method for sample preparation. oup.com For the analysis of prometryn in parsley, a procedure involving extraction with 2-propanol followed by partitioning with dichloromethane (B109758) was employed. oup.com
Dispersive liquid-liquid microextraction (DLLME) is a modified version of LLE that is simple, rapid, efficient, and environmentally friendly. oup.com A DLLME method has been developed for the determination of five triazine herbicides, including prometryn, in water and soil samples. oup.com In this method, chloroform (B151607) was used as the extraction solvent and acetonitrile (B52724) as the dispersive solvent, coupled with HPLC-DAD for analysis. oup.com Various modifications and advancements in microextraction techniques, such as hollow fiber-liquid phase microextraction (HF-LPME) and ultrasound-assisted emulsification microextraction (USAEME), have also been introduced for the analysis of triazine herbicides. nih.govtandfonline.com
Method Validation and Performance Characteristics (e.g., linearity, sensitivity, repeatability, accuracy)
The validation of analytical methods is a critical process to ensure that a specific method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For the quantification of this compound, analytical procedures, typically based on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), must undergo rigorous validation. The key performance characteristics evaluated include linearity, sensitivity, repeatability, and accuracy. wjarr.comeuropa.eu
Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. The relationship between concentration and the instrument's response is expressed by a correlation coefficient (R²) from a linear regression analysis. For most analytical methods, an R² value greater than 0.99 is considered evidence of excellent linearity. researchgate.net
Sensitivity refers to the lowest amount of an analyte in a sample that can be detected and quantified. It is defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. wjarr.com
Repeatability , a measure of precision, assesses the consistency of results for the same sample under the same operating conditions over a short interval of time. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high repeatability.
Accuracy indicates the closeness of the measured value to the true or accepted value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte. The percentage of the spiked amount that is recovered by the analysis reflects the method's accuracy. Acceptable recovery rates typically fall within a range of 80% to 120%, depending on the sample matrix and analyte concentration.
The following table summarizes typical performance characteristics for the analysis of triazine herbicides, which would be analogous to the expected performance for a validated method for this compound.
| Parameter | Typical Performance Characteristic | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | Indicates a strong proportional relationship between concentration and analytical signal. |
| Sensitivity (LOD) | 0.01 - 0.1 µg/L | The lowest concentration that can be reliably detected by the instrument. |
| Sensitivity (LOQ) | 0.03 - 0.3 µg/L | The lowest concentration that can be accurately and precisely quantified. |
| Repeatability (RSD) | < 10% | Measures the precision of the method under the same conditions. A lower percentage indicates higher precision. |
| Accuracy (Recovery) | 85% - 115% | Represents the percentage of a known amount of analyte recovered from a sample matrix. |
Immunoassay-based Detection Strategies
Immunoassay techniques offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for screening triazine herbicides. plos.org These methods utilize the specific binding reaction between an antibody and an antigen (the target analyte). For small molecules like this compound, the most common format is the competitive enzyme-linked immunosorbent assay (ELISA). researchgate.net
In a competitive ELISA, the analyte in the sample competes with a labeled analyte (enzyme conjugate) for a limited number of binding sites on a specific antibody that is immobilized on a microtiter plate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. After a washing step to remove unbound substances, a substrate is added, which reacts with the bound enzyme to produce a measurable signal (e.g., a color change). A weaker signal indicates a higher concentration of the target triazine in the sample.
A crucial aspect of immunoassays is their specificity, which is determined by the antibody's ability to distinguish the target analyte from other structurally similar compounds. This is evaluated through cross-reactivity studies. Antibodies raised against one triazine, such as atrazine (B1667683), often exhibit cross-reactivity with other triazines due to the common 1,3,5-triazine (B166579) ring structure. nih.gov For instance, an antibody developed for atrazine may show significant cross-reactivity with ametryn (B1665967) or terbutryn, which also possess a triazine core. nih.gov This means that while immunoassays are excellent for screening for the presence of the triazine class of compounds, a positive result may require confirmation by a more selective method like GC-MS or LC-MS/MS. epa.gov
The development of an immunoassay for this compound would involve synthesizing a hapten (a modified version of the molecule) and conjugating it to a carrier protein to make it immunogenic, followed by the production of monoclonal or polyclonal antibodies. The performance of such an assay would be characterized by its half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.
The table below provides an example of cross-reactivity data for an atrazine-based immunoassay, illustrating how antibodies respond to various triazine structures. An antibody developed for this compound would be expected to show a similar pattern of cross-reactivity with related thio-triazines.
| Compound | Cross-Reactivity (%) |
|---|---|
| Atrazine | 100 |
| Ametryn | 64.24 nih.gov |
| Terbutylazine | 38.20 nih.gov |
| Prometryn | 15.18 nih.gov |
| Terbutryn | 13.99 nih.gov |
| Simazine | 12.22 nih.gov |
| Simetryne | 10.39 nih.gov |
Environmental Behavior and Degradation Pathways of 4 Isopropylthio 1,3,5 Triazin 2 Amine
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. The primary mechanisms for s-triazines are photodegradation and hydrolysis.
Photodegradation, or the breakdown of molecules by light, is a significant pathway for the dissipation of s-triazine herbicides in the environment. researchgate.net The process is influenced by factors such as light intensity, wavelength, and the presence of photosensitizing agents in the environment. For analogous s-triazines, photodegradation on soil surfaces has been observed to proceed through several key reaction types. researchgate.net
The primary photodegradation pathways for s-triazines are believed to involve:
Hydroxylation: Replacement of a substituent on the triazine ring with a hydroxyl group.
Dealkylation: The removal of alkyl groups from the amino substituents.
Dethiomethylation: The cleavage of the sulfur-methyl bond, which in the case of 4-(isopropylthio)-1,3,5-triazin-2-amine would be dealkylation of the isopropylthio group. researchgate.net
Studies on the related compound prometryn (B1678245) have shown that its decay under UV light leads to products formed through these pathways. researchgate.net The half-life for photodegradation can vary significantly depending on environmental conditions, with studies on prometryn showing half-lives ranging from hours to over a thousand hours depending on the light source and medium. researchgate.netnih.gov
Table 1: Potential Photodegradation Reactions for this compound
| Reaction Type | Description | Potential Product |
| Hydroxylation | Replacement of the isopropylthio group with a hydroxyl group. | 4-hydroxy-1,3,5-triazin-2-amine |
| Dealkylation | Removal of the isopropyl group from the sulfur atom. | 4-mercapto-1,3,5-triazin-2-amine |
| Oxidation | Oxidation of the sulfur atom. | 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine |
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the s-triazine ring to hydrolysis is influenced by the nature of its substituents. Generally, s-triazines are stable in neutral, slightly acidic, or slightly alkaline media. nih.gov However, under strongly acidic or alkaline conditions, hydrolysis can occur, typically leading to the replacement of substituents with hydroxyl groups. For prometryn, hydrolysis is reported to be slow at neutral pH but is accelerated by warm acids and alkalis. nih.govorst.edu
The isopropylthio group in this compound is expected to be susceptible to hydrolysis, leading to the formation of a hydroxylated derivative. This process is a key step in the detoxification of many s-triazine herbicides.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a crucial process in the removal of s-triazine herbicides from soil and water. uni-konstanz.deresearchgate.net Soil microorganisms, in particular, have demonstrated the capacity to utilize s-triazines as a source of nitrogen and sometimes carbon. uni-konstanz.ded-nb.info
The microbial degradation of s-triazines typically involves a series of enzymatic reactions that lead to the cleavage of the side chains and ultimately the triazine ring. nih.gov The pathways are often initiated by hydrolysis or oxidation of the substituents.
A key step in the microbial degradation of many s-triazine herbicides is the enzymatic hydrolysis of the substituents on the triazine ring. researchgate.netnih.gov Enzymes from the amidohydrolase superfamily are known to catalyze the hydrolytic removal of chloro, amino, and alkylamino groups from the s-triazine ring. researchgate.netnih.gov
For sulfur-containing s-triazines like this compound, the initial enzymatic attack often involves the isopropylthio group. While specific enzymes for the isopropylthio group have not been extensively characterized, the degradation of prometryn (containing a methylthio group) is known to proceed via oxidation and hydrolysis of the methylthio group. researchgate.net This suggests a similar pathway for the isopropylthio analogue.
The amino group at the C2 position is also a potential site for enzymatic hydrolysis, which would lead to the formation of a hydroxylated triazine.
The microbial metabolism of s-triazines results in the formation of various intermediate compounds before complete mineralization. Based on studies of prometryn, the degradation of this compound is likely to produce a series of metabolites. researchgate.net
The initial steps are expected to involve oxidation of the sulfur atom to form sulfoxide (B87167) and sulfone derivatives. Subsequent hydrolysis can lead to the replacement of the isopropylthio group with a hydroxyl group, forming a hydroxy-triazine derivative. Further degradation can involve the deamination of the amino group.
Ultimately, these pathways converge to the formation of cyanuric acid, a key intermediate in the complete degradation of the s-triazine ring. uni-konstanz.deresearchgate.net Cyanuric acid is then further metabolized by a variety of soil bacteria through hydrolytic ring cleavage to yield ammonia (B1221849) and carbon dioxide. uni-konstanz.denih.gov
Table 2: Predicted Metabolic Intermediates of this compound
| Intermediate Compound | Precursor | Degradation Step |
| 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine | This compound | S-oxidation |
| 4-(Isopropylsulfonyl)-1,3,5-triazin-2-amine | 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine | S-oxidation |
| 4-Hydroxy-1,3,5-triazin-2-amine | This compound | Hydrolysis |
| Cyanuric acid | Hydroxylated triazine intermediates | Deamination and further hydrolysis |
Role of Specific Microbial Species
The biodegradation of s-triazine herbicides, including analogues of this compound, is significantly driven by microbial activity. Several bacterial species have been identified as capable of utilizing these compounds as a source of carbon and/or nitrogen, thereby playing a critical role in their environmental detoxification.
Key Microbial Species in s-Triazine Degradation:
Arthrobacter sp.: This genus is frequently cited for its robust ability to degrade a wide range of s-triazine compounds. nih.govresearchgate.net Strains like Arthrobacter aurescens TC1 can metabolize numerous s-triazines, including prometryn. asm.org Some Arthrobacter species possess genes homologous to the well-characterized atrazine (B1667683) degradation genes (atzB and atzC), which encode enzymes for hydrolyzing the triazine ring substituents. nih.govnih.gov
Pseudomonas sp.: Various Pseudomonas strains are effective in breaking down s-triazines. For instance, a strain identified as Pseudomonas sp. DY-1 has been shown to utilize prometryn as its sole carbon source, achieving complete degradation under optimal conditions. researchgate.net Pseudomonas sp. ADP is a model organism for studying atrazine degradation, though its growth on atrazine as a nitrogen source requires an additional carbon source. nih.gov
Paenarthrobacter ureafaciens: A halotolerant strain, PC, has demonstrated the ability to efficiently degrade prometryn and other s-triazines in saline environments. mdpi.comproquest.com This is particularly relevant for understanding the fate of these compounds in coastal or brackish ecosystems.
Leucobacter and Nocardioides sp.: Other bacterial genera, such as Leucobacter triazinivorans and Nocardioides, have also been identified as capable of degrading prometryn. mdpi.comresearchgate.netmdpi.com For example, Nocardioides sp. DN36 can effectively degrade prometryn and its methylthio metabolites. mdpi.com
The general microbial degradation pathway for many s-triazines involves a series of hydrolytic reactions that sequentially remove the side chains from the triazine ring. This process often culminates in the formation of cyanuric acid, which can be further mineralized by other microbial enzymes into carbon dioxide and ammonia. nih.govnih.govresearchgate.net
Table 1: Microbial Species Involved in the Degradation of Prometryn and Related s-Triazines
| Microbial Species | Degraded Compound(s) | Key Findings |
|---|---|---|
| Arthrobacter aurescens TC1 | Prometryn, Atrazine, Simazine | Can utilize a wide range of s-triazines as a sole nitrogen source. |
| Pseudomonas sp. DY-1 | Prometryn, Simetryne, Ametryne | Capable of using prometryn as a sole carbon source for growth. |
| Paenarthrobacter ureafaciens PC | Prometryn, Atrazine, Cyanazine | Efficiently degrades s-triazines under saline conditions. |
| Leucobacter sp. JW-1 | Prometryn and other s-triazines | Can be immobilized to enhance degradation efficiency in wastewater. researchgate.net |
Modeling Environmental Fate and Persistence
Predicting the environmental fate and persistence of this compound relies on mathematical models that simulate its behavior in various environmental compartments. These models integrate the compound's physical and chemical properties with environmental parameters to estimate its distribution, degradation, and potential for transport.
Commonly used models for assessing the environmental risk of pesticides include:
PRZM (Pesticide Root Zone Model) and EXAMS (Exposure Analysis Modeling System): These are often used in conjunction to simulate pesticide transport from the root zone of the soil to aquatic environments. epa.gov
T-REX (Terrestrial Residue Exposure Model): This model estimates the dietary exposure of terrestrial organisms to pesticides. ccqc.org
TerrPlant: This model is used to assess the risk to terrestrial and semi-aquatic plants from pesticide runoff and spray drift. ccqc.org
For prometryn, its persistence in soil is described as moderate, with a typical field half-life ranging from one to three months. orst.edu Its mobility in soil is influenced by its tendency to adsorb to soil particles, a process that is more pronounced in soils with higher clay and organic matter content. orst.edu This adsorption can limit its leaching into groundwater but may also contribute to its persistence in the upper soil layers.
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound degrades in the environment is not constant but is influenced by a variety of environmental factors. These factors primarily affect the rates of both microbial and chemical degradation processes.
Temperature: Temperature is a critical factor, with higher temperatures generally leading to faster degradation rates. researchgate.net This is due to increased microbial activity and accelerated chemical reactions. For instance, the optimal temperature for the degradation of prometryn by Pseudomonas sp. DY-1 was found to be 30°C. researchgate.netresearchgate.net Conversely, the half-life of some s-triazines has been observed to double for every 10°C decrease in temperature. researchgate.net
pH: The pH of the soil and water can significantly impact degradation kinetics. The effect of pH can vary depending on the degradation pathway. For microbial degradation of prometryn by Pseudomonas sp. DY-1, the optimal pH range was 7-8. researchgate.netresearchgate.net In contrast, chemical degradation processes like chlorination and ozonation showed different pH optima, with maximum rates at pH 5 and pH 7, respectively. researchgate.netnih.gov
Soil Moisture: Water content in the soil is essential for microbial activity. Higher soil moisture levels generally promote the biodegradation of herbicides by facilitating microbial growth and substrate availability. researchgate.net However, excessively saturated or anaerobic conditions can alter the microbial community and the degradation pathways.
Initial Concentration: The starting concentration of the compound can also affect its degradation rate. researchgate.net In some cases, high concentrations can be inhibitory to microbial populations, slowing down the degradation process.
Presence of Other Substances: The degradation of a specific herbicide can be influenced by the presence of other chemicals. For example, the degradation of prometryn during chlorination can be accelerated by the presence of bromide and ammonium (B1175870) ions. researchgate.net Additionally, the presence of other herbicides may lead to antagonistic effects, where the degradation of one compound is inhibited by another. mdpi.com
Table 2: Influence of Environmental Factors on the Degradation of Prometryn
| Environmental Factor | Influence on Degradation Kinetics | Optimal Conditions (where available) |
|---|---|---|
| Temperature | Higher temperatures generally increase the rate of microbial and chemical degradation. | 30°C for degradation by Pseudomonas sp. DY-1. researchgate.netresearchgate.net |
| pH | The optimal pH varies depending on the degradation mechanism (microbial vs. chemical). | pH 7-8 for microbial degradation by Pseudomonas sp. DY-1. researchgate.netresearchgate.net |
| Soil Moisture | Higher moisture content generally enhances microbial degradation. | Not specifically quantified in the provided search results. |
| Initial Concentration | Can influence the rate of degradation. | Optimal initial concentration for degradation by Pseudomonas sp. DY-1 was 50 mg L⁻¹. researchgate.netresearchgate.net |
Emerging and Specialized Research Applications of the 1,3,5 Triazine Scaffold, with Focus on 4 Isopropylthio 1,3,5 Triazin 2 Amine Analog Development
Application as Building Blocks in Supramolecular Chemistry
The 1,3,5-triazine (B166579) scaffold is a privileged structure in supramolecular chemistry, primarily due to its ability to engage in well-defined non-covalent interactions, such as hydrogen bonding and π-π stacking. mdpi.com These interactions are fundamental to the construction of complex, self-assembled architectures.
The development of oligomers and polymers based on the 1,3,5-triazine unit is a well-established field. The predictable reactivity of cyanuric chloride allows for the step-wise introduction of various nucleophiles, including amines, thiols, and alcohols, to create linear, branched, and dendritic structures. mdpi.com For a molecule like 4-(isopropylthio)-1,3,5-triazin-2-amine, the primary amine group provides a reactive site for further functionalization, enabling its incorporation into larger oligomeric or polymeric chains.
For instance, the amino group can be reacted with acyl chlorides, isocyanates, or other electrophilic linkers to form extended structures. The isopropylthio group, while less reactive than a thiol, can influence the solubility and processing characteristics of the resulting macromolecules. The synthesis of such architectures often involves solution-phase techniques, with purification achieved through chromatographic methods or precipitation. semanticscholar.org
The self-assembly of triazine derivatives is largely driven by hydrogen bonding patterns. For example, 2,4-diamino-1,3,5-triazine derivatives are known to form intricate hydrogen-bonded networks, including pseudo-honeycomb and corrugated rosette layers. nih.gov The single amino group in this compound can act as both a hydrogen bond donor and acceptor, allowing it to participate in self-assembly processes.
While the isopropylthio group does not directly participate in hydrogen bonding, its steric bulk and lipophilicity can significantly influence the packing of molecules in the solid state or in aggregates. This can be used to tune the morphology and properties of the resulting supramolecular structures. The study of these phenomena typically involves techniques such as X-ray crystallography to determine solid-state structures and NMR spectroscopy to probe intermolecular interactions in solution. nih.gov
Role in Advanced Materials Science and Engineering
The unique electronic and structural characteristics of the 1,3,5-triazine core make it an attractive component for advanced functional materials with applications in optoelectronics and porous materials.
The 1,3,5-triazine ring is electron-deficient, making it an excellent acceptor unit in donor-π-acceptor (D-π-A) chromophores. nih.gov By attaching electron-donating groups to the triazine core, it is possible to create molecules with strong intramolecular charge transfer (ICT) character, which is often associated with desirable photophysical properties such as high fluorescence quantum yields and large Stokes shifts. nih.gov
In the context of this compound, the amino group can serve as an electron donor. Further functionalization of the triazine ring with other chromophores or donor/acceptor moieties can lead to the development of novel photo- and electroluminescent materials. The isopropylthio group can also play a role in modulating the electronic properties and influencing the solid-state packing, which is crucial for applications in organic light-emitting diodes (OLEDs). The photophysical properties of such compounds are typically investigated using UV-Vis absorption and photoluminescence spectroscopy. researchgate.netmdpi.com
| Compound Type | Donor Group | Acceptor Group | Emission Color | Reference |
| Styryl Triazine | N,N-diethylamino | Cyano/Carboethoxy | Varies with solvent | nih.gov |
| Thiophene-Triazine | Thiophene (B33073) | Triazine | Blue-Green | researchgate.net |
| Biphenyl-Triazoloquinazoline | Amino-biphenyl | Triazoloquinazoline | Blue to Green | nih.gov |
This table presents examples of functionalized triazine derivatives and their photophysical properties, illustrating the potential for developing luminescent materials based on the this compound scaffold.
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal and chemical stability, attributed to the strong covalent bonds forming the triazine units. hnu.edu.cn These materials are typically synthesized through the trimerization of nitrile-functionalized monomers under ionothermal or acidic conditions. mdpi.com While this compound is not a direct precursor for traditional CTF synthesis due to the absence of nitrile groups, the development of analogs or the use of alternative synthetic routes could enable its incorporation into porous frameworks.
For instance, a bifunctional linker containing the this compound moiety at one end and a nitrile or other polymerizable group at the other could be designed. The incorporation of such a functionalized triazine unit into a CTF could introduce specific properties. The amino and thioether groups could serve as sites for post-synthetic modification or act as active centers for catalysis or selective adsorption.
The porosity and chemical nature of CTFs make them promising candidates for gas storage and separation. hnu.edu.cn The nitrogen-rich framework of CTFs provides favorable interactions with acidic gases like CO2 and SO2. nih.govbohrium.comacs.org Functionalization of the pore walls with specific chemical groups can further enhance the adsorption capacity and selectivity. nih.govbohrium.comacs.orgfrontiersin.org
The presence of amino and thioether groups within a CTF derived from a this compound analog could significantly influence its adsorption properties. The basic amino groups can enhance the affinity for CO2, while the sulfur atom in the thioether could offer specific interactions with other guest molecules. The performance of these materials is evaluated through gas adsorption measurements, which provide data on surface area, pore volume, and gas uptake capacities. nih.gov
| CTF Material | Functional Group | CO2 Uptake (mmol g⁻¹) | H₂ Uptake (wt%) | Reference |
| CTF-CSU41 | Sodium Carboxylate | - | - | nih.govbohrium.comacs.org |
| CTF-pDCB/DCIHT | - | 5.38 (at 273 K, 1 bar) | 2.84 (at 77 K, 1 bar) | mdpi.com |
| CTF-hex4 | Mixed Linker | 1.71 (at 273 K) | - | nih.gov |
| Amide-functionalized CTF | Amide | - | - | frontiersin.org |
This table showcases the gas adsorption properties of various functionalized Covalent Triazine Frameworks, highlighting the potential for tuning these properties through the incorporation of specific chemical moieties, such as those present in this compound analogs.
Exploration of Covalent Triazine Frameworks (CTFs) for Porous Materials
Electrochemical Energy Storage Systems
The 1,3,5-triazine scaffold, particularly when functionalized with heteroatoms like sulfur, is gaining attention in the development of advanced materials for electrochemical energy storage. While direct research on this compound is limited in this specific application, the development of its analogs, especially within covalent triazine frameworks (CTFs), provides significant insights into its potential. The integration of thioether linkages into these frameworks is a strategic approach to enhance the performance of lithium-ion batteries (LIBs) and lithium-sulfur (Li-S) batteries.
The nitrogen-rich triazine unit, being electron-deficient, is beneficial for creating materials with low band gaps, which is advantageous for anode materials in LIBs. When combined with electron-donating moieties like thiophene, the resulting donor-acceptor character of the polymer can improve electron conductivity and stabilize intercalated lithium ions. nih.gov The introduction of a thioether group, as in this compound, can be leveraged in designing CTFs for superior lithium-ion storage. researchgate.net For instance, triazine-based covalent organic frameworks that incorporate 3,4-ethylenedioxythiophene (B145204) (EDOT) as a bridging unit have been explored as anode materials. These materials exhibit redox potentials suitable for LIB anodes and can achieve high specific capacities. mdpi.com
In the context of Li-S batteries, the "shuttle effect" of polysulfides is a major challenge that leads to capacity fading. Sulfur-rich covalent triazine frameworks have been developed to confine these polysulfides both physically and chemically. bohrium.com The presence of sulfur within the framework, including thioether linkages, can help in suppressing the dissolution of polysulfides and accelerate their conversion, leading to superior electrochemical performance. bohrium.com Furthermore, the incorporation of electronegative atoms like fluorine alongside sulfur in triazine frameworks can create a strong anchoring effect for polysulfides. bohrium.com Porous organic polymers based on triazine have also been used as coatings on separators in Li-S batteries, where they act as efficient polysulfide adsorbers and promoters of polysulfide conversion. rsc.org
The following table summarizes the performance of some triazine-based materials in lithium-ion and lithium-sulfur batteries, highlighting the role of sulfur-containing components.
| Material | Battery Type | Key Feature | Performance Highlight |
| Triazine-Thiophene Conjugated Polymer Composite (PTT-4@C) | LIB | Donor-acceptor structure with extended thiophene linkage | Specific capacity of 772 mAh g⁻¹ at a current density of 100 mA g⁻¹. nih.gov |
| Triazine-EDOT Covalent Organic Framework Composite (PTT-O@C) | LIB | Employs 3,4-ethylenedioxythiophene (EDOT) as a bridging unit | Stable specific capacity of 645 mAh/g at 100 mA/g. mdpi.com |
| Fluorinated, Sulfur-Rich Covalent Triazine Frameworks (FCTF-S) | Li-S | Fluorinated framework with covalent sulfur attachment | Superior electrochemical performance compared to non-fluorinated and porous carbon counterparts. bohrium.com |
| Nitrogen and Oxygen-Rich Covalent Triazine Framework (S@CTFO) | Li-S | Enhanced polysulfide capture capability due to abundant N and O heteroatoms | Initial discharge capacity of 791 mAh g⁻¹ at 1C and retained a capacity of 512 mAh g⁻¹ after 300 cycles. acs.org |
| Porous Organic Polymer on Reduced Graphene Oxide (POP@rGO) Separator | Li-S | Acts as a polysulfide adsorber and catalytic promoter | High specific capacity of 697.3 mA h g⁻¹ and a low capacity fading rate of 0.04% per cycle at 1C over 500 cycles. rsc.org |
Contributions to Flame Retardant Technologies
The inherent nitrogen content of the 1,3,5-triazine ring makes it a valuable component in the formulation of flame retardants. The development of analogs of this compound, which incorporate both sulfur and nitrogen, points to a synergistic approach in flame retardant technologies. These elements can act through different mechanisms in both the gas and condensed phases to inhibit combustion.
Nitrogen-containing flame retardants, including those based on triazine, are known to release non-combustible gases such as ammonia (B1221849) (NH₃) and nitrogen (N₂) upon thermal decomposition. researchgate.net These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting the combustion process. researchgate.netmdpi.com In the condensed phase, the triazine structure can promote the formation of a stable char layer. asianpubs.org This char acts as a physical barrier, insulating the underlying material from heat and preventing the escape of flammable gases. mdpi.com
The introduction of sulfur alongside nitrogen in the triazine scaffold can further enhance flame retardancy. Sulfur compounds can act as flame poisons by releasing species that inhibit the radical reactions that propagate the flame in the gas phase. The combination of phosphorus and nitrogen in triazine derivatives is also a well-explored strategy. Phosphorus-containing flame retardants can form a protective layer of phosphoric acid in the condensed phase, which promotes charring and acts as a thermal barrier. In the gas phase, phosphorus-containing radicals can trap the high-energy H• and HO• radicals that are crucial for combustion. mdpi.comnih.gov
A novel sulfur-nitrogen flame retardant containing a triazine ring has been synthesized and shown to be a good charring agent that improves the thermal stability of cotton fabrics. asianpubs.org The synergistic effect of sulfur and nitrogen in this context contributes to enhanced flame retardant properties.
The following table details the flame retardant mechanisms of different elements and functional groups in triazine-based compounds.
| Element/Group | Phase of Action | Mechanism of Flame Retardancy |
| Nitrogen | Gas & Condensed | In the gas phase, releases non-combustible gases (N₂, NH₃) that dilute flammable gases and oxygen. researchgate.net In the condensed phase, promotes the formation of a stable char layer. asianpubs.org |
| Sulfur | Gas | Releases species that act as flame poisons, inhibiting radical chain reactions in the flame. |
| Phosphorus | Gas & Condensed | In the condensed phase, forms a protective layer of phosphoric acid that promotes charring. nih.gov In the gas phase, phosphorus-containing radicals trap H• and HO• radicals. mdpi.com |
Utility as Core Scaffolds in Combinatorial Chemistry for Chemical Biology Research
The 1,3,5-triazine ring is a highly versatile scaffold in combinatorial chemistry, primarily due to the sequential and controlled reactivity of its chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This property allows for the stepwise introduction of different nucleophiles, making it an ideal starting material for the synthesis of large and diverse compound libraries. The development of analogs of this compound is rooted in this synthetic flexibility.
Design of High-Throughput Screening Libraries
The differential reactivity of the chlorine atoms in cyanuric chloride at varying temperatures enables the creation of libraries of mono-, di-, and tri-substituted triazines with a high degree of structural diversity. daneshyari.com The first substitution can be achieved at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. daneshyari.com This allows for the systematic introduction of different functional groups, including amines, thiols, and alcohols, to generate a wide array of molecules for high-throughput screening. frontiersin.orgnih.gov
The synthesis of libraries based on the 4-(alkylthio)-1,3,5-triazin-2-amine scaffold can be achieved through a stepwise substitution on cyanuric chloride. For instance, a thioether can be introduced first, followed by an amine, and then a third, different nucleophile. An orthogonal strategy for the synthesis of triazine libraries involves the oxidation of a thioether to a sulfone, which then acts as a good leaving group for the introduction of another nucleophile, further expanding the diversity of the library. researchgate.net
Exploration of Diverse Chemical Space
The ability to introduce three different substituents onto the triazine core allows for a thorough exploration of chemical space. nih.gov By varying the nature of the nucleophiles used in the substitution reactions, libraries of triazine derivatives with a wide range of physicochemical properties can be generated. nih.gov This is particularly valuable in drug discovery and chemical biology, where a diverse set of molecules is needed to probe biological systems and identify new lead compounds.
The synthesis of 1,3,5-triazine derivatives can be achieved through various methods, including traditional heating, microwave-assisted synthesis, and sonochemical protocols, which can offer more environmentally friendly and efficient routes to these compound libraries. nih.gov The use of solid-phase synthesis further enhances the efficiency of library generation, allowing for the rapid production and purification of a large number of compounds. frontiersin.org
The following table illustrates the stepwise synthesis approach for creating a diverse library of triazine derivatives from cyanuric chloride.
| Step | Reaction Condition | Reactant (Nucleophile) | Product |
| 1 | 0°C | R¹-SH | 2-chloro-4-(R¹-thio)-6-X-1,3,5-triazine |
| 2 | Room Temperature | R²-NH₂ | 2-(R²-amino)-4-(R¹-thio)-6-X-1,3,5-triazine |
| 3 | >60°C | R³-OH | 2-(R²-amino)-4-(R¹-thio)-6-(R³-oxy)-1,3,5-triazine |
Advanced Roles in Analytical Chemistry and Electrochemistry
The 1,3,5-triazine scaffold, particularly when functionalized with chelating groups, has found applications in analytical chemistry for the detection and extraction of metal ions. The presence of nitrogen atoms in the triazine ring, along with other donor atoms from substituents, allows these molecules to act as effective ligands for a variety of metal cations.
Development of Novel Complexation Agents
Triazine-based molecules are promising candidates for the development of selective and sensitive chemosensors for metal ions. researchgate.net The structural tunability of the triazine core allows for the introduction of various functional groups that can enhance binding affinity and specificity towards different metal ions. researchgate.net For a molecule like this compound, both the nitrogen atoms of the triazine ring and the sulfur atom of the isopropylthio group can participate in the coordination of metal ions.
The introduction of sulfur-containing ligands onto a triazine framework can increase the capacity for binding heavy metals, as the electron cloud of sulfur is easily polarizable. nih.gov For example, melamine (B1676169) functionalized with thiourea (B124793) has been used to extract Cd²⁺ from wastewater. nih.gov Triazine-based functionalized activated carbon has also been prepared for the removal of Hg²⁺, Pb²⁺, and Cd²⁺ ions from water, demonstrating high adsorption capacities. acs.org
The complexation of metal ions by triazine-based ligands can be detected through various analytical techniques, including colorimetric and fluorometric methods. researchgate.net The binding of a metal ion can lead to a change in the electronic properties of the ligand, resulting in a detectable change in its absorption or emission spectrum. Symmetrically trisubstituted 1,3,5-triazine derivatives have also been investigated as corrosion inhibitors for steel in acidic solutions, where they adsorb onto the metal surface and protect it from corrosion. mdpi.com
The following table provides examples of triazine-based ligands and their applications in metal ion complexation.
| Ligand Type | Target Metal Ions | Application |
| Triazine-based molecules | Various metal ions | Selective and sensitive chemosensors for metal ion detection. researchgate.net |
| 4,6-bis(5-mercapto-1,3,4-thiadiazol-amine)-2-phenylamino-1,3,5-triazine (BMTDT) | Cu(II), Ni(II), Co(II) | Synthesis of tridentate chelate complexes. researchgate.net |
| Melamine thiourea functionalized activated carbon (MT-MAC) | Hg²⁺, Pb²⁺, Cd²⁺ | Adsorbent for the removal of heavy metal ions from wastewater. acs.org |
| 2,4,6-tris(quinolin-8-yloxy)-1,3,5-triazine (T3Q) | Fe ions | Corrosion inhibitor for steel in acidic solution. mdpi.com |
| N²,N⁴,N⁶-tris(pyridin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine (T3AMPy) | Fe ions | Corrosion inhibitor for steel in acidic solution. mdpi.com |
Investigation of Redox Systems and Electrosynthesis Applications
The redox chemistry of 1,3,5-triazine derivatives, particularly those bearing amino and thioether functionalities like this compound, is a field of significant interest for electrosynthesis and the development of novel electronic materials. While specific electrochemical studies on this compound are not extensively documented in the public domain, its redox behavior can be inferred from the well-established electrochemical characteristics of its constituent functional groups: the amino group and the isopropylthio (thioether) group attached to the triazine core.
The 1,3,5-triazine ring itself is an electron-deficient system, which influences the oxidation potentials of its substituents. Generally, the electrochemical oxidation of molecules containing both amino and thioether groups involves sequential electron transfer steps. The thioether group is typically oxidized first at a lower potential to a radical cation, which can then undergo further reactions or oxidation to a sulfoxide (B87167) and subsequently a sulfone at higher potentials. Studies on the electrooxidation of other sulfur-containing heterocyclic compounds have demonstrated the feasibility of this pathway. For instance, the oxidation of 9-(alkylthio)acridines has been shown to proceed via the sulfur atom. researchgate.net
In a molecule such as this compound, the initial oxidation site would be determined by the relative oxidation potentials of the isopropylthio and amino groups, as modulated by the triazine ring. It is plausible that the thioether is the more readily oxidized moiety.
Electrosynthesis applications leveraging these redox properties could involve the controlled oxidation of the thioether to create novel sulfoxide or sulfone derivatives of the triazine, which may possess unique biological or material properties. For example, electrochemical oxidation of a parent compound in the presence of a specific nucleophile can lead to the synthesis of new functionalized derivatives through an "electron transfer + chemical reaction" (EC) mechanism. nih.gov This approach offers a green and highly selective alternative to traditional chemical synthesis for creating libraries of related compounds for further research. nih.gov
| Functional Group | General Redox Behavior | Potential Products in Electrosynthesis |
| Isopropylthio (Thioether) | Susceptible to one-electron oxidation to a radical cation, followed by two-electron oxidation to sulfoxide and sulfone. researchgate.net | 4-(Isopropylsulfinyl)-1,3,5-triazin-2-amine, 4-(Isopropylsulfonyl)-1,3,5-triazin-2-amine |
| Amino | Can be oxidized to an aminium radical cation, which can lead to dimerization or functionalization. mdpi.comnih.gov | Dimerized triazine structures, N-functionalized derivatives |
| 1,3,5-Triazine Core | Electron-deficient, making nucleophilic substitution generally preferred over electrophilic substitution. nih.gov | Serves as a stable scaffold for redox-mediated modifications of its substituents. |
Research into Corrosion Inhibition Mechanisms
The 1,3,5-triazine scaffold is a cornerstone in the development of effective corrosion inhibitors, with derivatives like this compound showing significant promise for the protection of metals, particularly steel in acidic environments. The efficacy of these compounds stems from their molecular structure, which includes multiple adsorption centers such as nitrogen atoms in the triazine ring, the exocyclic amino group, and the sulfur atom of the isopropylthio group.
Research indicates that triazine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov This is achieved through the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. e3s-conferences.org
The mechanism of adsorption is often a combination of physisorption and chemisorption. mdpi.comnih.gov
Physisorption: This involves electrostatic interactions between the protonated inhibitor molecule (in acidic solution) and the negatively charged metal surface (due to the specific adsorption of anions like Cl⁻ from the acid). researchgate.net
Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazine ring, can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. researchgate.net
The presence of the thioether (-S-) group is particularly beneficial for corrosion inhibition. The sulfur atom acts as an effective active center for adsorption on the steel surface. Studies on analogous sulfur-containing organic inhibitors confirm that the sulfur atom significantly enhances the adsorption process and, consequently, the inhibition efficiency. researchgate.netmdpi.com
The adsorption behavior of triazine inhibitors on steel surfaces often conforms to the Langmuir adsorption isotherm . mdpi.come3s-conferences.orgresearchgate.net This model assumes that the inhibitor molecules form a monolayer on the metal surface at specific, homogeneous adsorption sites. The degree of surface coverage (θ) increases with the concentration of the inhibitor until a full monolayer is formed. e3s-conferences.org
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for elucidating these mechanisms. Potentiodynamic polarization curves for steel in the presence of triazine inhibitors typically show a decrease in the corrosion current density (Icorr) with increasing inhibitor concentration, confirming the protective effect. mdpi.com The shift in the corrosion potential (Ecorr) is minimal, which is characteristic of mixed-type inhibitors. researchgate.net
| Inhibitor Type | Corrosive Medium | Metal Substrate | Adsorption Isotherm | Inhibition Efficiency (%) | Inhibition Type |
| Hydrazino-s-triazine Derivatives mdpi.com | 1 M HCl | Steel | Langmuir | Up to 95% at 25 ppm | Mixed |
| Bis(pyrazolyl)-s-triazine Derivatives nih.gov | 0.25 M H₂SO₄ | C-Steel | Langmuir & Frumkin | Up to 96.5% at 120 ppm | Mixed |
| General Triazine Derivative e3s-conferences.orge3s-conferences.org | Oilfield Produced Water | Mild Steel | Langmuir | Increases with concentration | Adsorption-based |
| Thiazolidinone Derivatives researchgate.net | 1 M HCl | Mild Steel | Langmuir | Not specified | Adsorption-based |
The thermodynamic parameters of the adsorption process, such as the Gibbs free energy of adsorption (ΔG°ads), can provide further insight into the inhibition mechanism. Calculated ΔG°ads values for various triazine derivatives are typically in a range that suggests a combination of physical and chemical adsorption processes is at play. mdpi.com
Future Directions and Advanced Research Perspectives for 4 Isopropylthio 1,3,5 Triazin 2 Amine
Integration of Artificial Intelligence and Machine Learning in Triazine Research
Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the study of triazine compounds by transforming data into predictive intelligence. researchgate.netmdpi.com These computational tools can analyze vast datasets to identify complex patterns and relationships that are not apparent to human researchers, thereby accelerating the discovery and design of novel triazine derivatives with tailored properties. researchgate.netresearchgate.net
One of the primary applications of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For a compound like 4-(Isopropylthio)-1,3,5-triazin-2-amine, QSAR models can correlate its structural features with its biological activities or physical properties. By training algorithms on existing data from a range of triazine derivatives, researchers can predict the efficacy of new, unsynthesized compounds. nih.govnih.gov This predictive capability significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening. For instance, supervised ML models have been successfully used to identify potent anti-malarial triazine derivatives by revealing the structural features essential for their activity. nih.gov
Table 1: Applications of AI/ML in Triazine Research
| AI/ML Application | Description | Potential Impact on this compound |
| QSAR Modeling | Establishes mathematical relationships between the chemical structure of triazine compounds and their biological or chemical properties. nih.govnih.gov | Prediction of potential herbicidal, medicinal, or material properties without initial synthesis. |
| Drug-Target Prediction | Utilizes algorithms to identify potential biological targets for triazine derivatives and predict the strength of these interactions. researchgate.net | Identification of novel therapeutic applications, for example, in oncology or infectious diseases. nih.gov |
| De Novo Drug Design | Employs generative models to design entirely new triazine-based molecules with a desired set of properties. | Creation of novel analogs of this compound with enhanced efficacy or specificity. |
| Synthesis Prediction | AI tools can predict viable synthetic routes, suggest optimal reaction conditions, and even automate parts of the chemical synthesis process. researchgate.net | Optimization of the manufacturing process, making it more efficient and cost-effective. |
Development of Novel Synthetic Methodologies
The synthesis of 1,3,5-triazine (B166579) derivatives, traditionally reliant on the stepwise nucleophilic substitution of cyanuric chloride, is being redefined by innovative methodologies that offer greater efficiency, control, and sustainability. nih.govresearchgate.net Future research on this compound will leverage these methods to create diverse analogs and improve production processes.
Key areas of development include:
Microwave-Assisted Synthesis : This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to mere minutes, while increasing product yields. chim.itmdpi.com It provides a green and efficient pathway for preparing both symmetrical and unsymmetrical 1,3,5-triazines. chim.it
Sonochemistry : The application of ultrasound in chemical reactions, known as sonochemistry, has emerged as a powerful tool for synthesizing triazine derivatives. This method can achieve high yields in very short timeframes (e.g., 5 minutes) and often uses water as a solvent, enhancing its environmental friendliness. nih.govresearchgate.net
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing. This leads to improved yields, higher purity, and enhanced safety, making it a scalable and efficient alternative to batch processing for the synthesis of triazine compounds.
Catalysis : The use of novel catalysts, including phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), can significantly accelerate reaction rates and improve the efficiency of nucleophilic substitutions on the triazine core. mdpi.com Research into new catalytic systems, such as yttrium salts for cyclotrimerization, is opening up milder and more efficient reaction pathways. chim.it
These modern techniques are not only faster and more efficient but also align with the principles of green chemistry, a critical consideration for future chemical manufacturing. mdpi.comnih.gov
Advanced Characterization Techniques and In-situ Analysis
A deep understanding of the structure, properties, and behavior of this compound relies on a suite of advanced analytical techniques. While standard methods like NMR, IR, and mass spectrometry remain fundamental, future research will increasingly employ more sophisticated and in-situ methods to gain deeper insights. saudijournals.comijisrt.com
Single-Crystal X-ray Diffraction : This powerful technique provides the definitive three-dimensional structure of a molecule, revealing precise bond lengths, angles, and intermolecular interactions. For novel triazine derivatives, this analysis is crucial for confirming their structure and understanding how they pack in a solid state, which influences their physical properties. mdpi.com
Hirshfeld Surface Analysis : Used in conjunction with X-ray crystallography, Hirshfeld analysis allows for the detailed investigation of non-covalent interactions within a crystal lattice. mdpi.com By mapping these interactions, researchers can understand the forces that govern the supramolecular structure of triazine compounds. mdpi.com
In-situ Spectroscopic Analysis : Techniques like real-time NMR and IR spectroscopy allow researchers to monitor chemical reactions as they happen. This provides invaluable data on reaction kinetics, intermediates, and mechanisms, enabling the precise optimization of synthetic protocols for compounds like this compound.
Thermal Analysis : Methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of triazine derivatives, which is a critical parameter for their application in materials science. rsc.org
These advanced techniques provide a multidimensional view of the chemical and physical properties of triazine compounds, from the molecular to the bulk level. researchgate.net
Table 2: Advanced Characterization Techniques for Triazine Research
| Technique | Information Gained | Relevance to this compound |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and crystal packing. mdpi.com | Unambiguous structural confirmation and understanding of solid-state properties. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. mdpi.com | Insight into the forces governing crystal formation and stability. |
| In-situ NMR/IR | Real-time monitoring of reaction progress, intermediates, and kinetics. | Optimization of synthesis, leading to higher yields and purity. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation through correlation of different nuclei. | Complete and accurate assignment of all proton and carbon signals in complex derivatives. |
Multiscale Computational Modeling
Computational modeling provides a virtual laboratory to explore the properties and reactivity of triazine compounds at levels of detail that are often inaccessible through experiments alone. Multiscale modeling approaches bridge different levels of theory, from the quantum mechanical to the continuum scale, to build a comprehensive understanding of a material's behavior. llnl.gov
At the most fundamental level, Density Functional Theory (DFT) calculations can be used to determine the electronic structure, molecular geometry, and reactivity of this compound. mdpi.com These quantum mechanical calculations can predict spectroscopic properties (NMR, IR), reaction energies, and orbital energies (HOMO/LUMO), providing insights that guide experimental design. rsc.org
For larger systems and dynamic processes, Molecular Dynamics (MD) simulations can model the behavior of ensembles of triazine molecules over time. This is particularly useful for understanding how these molecules interact with solvents, biological macromolecules, or polymer matrices.
Furthermore, techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used in 3D-QSAR studies. nih.gov These methods analyze the 3D steric, electrostatic, and hydrophobic fields of a series of molecules to build predictive models of their biological activity, helping to rationalize structure-activity relationships and guide the design of more potent triazine derivatives. nih.gov
Sustainable and Green Chemistry Implications
The principles of green chemistry are becoming a central tenet of modern chemical research and production. chim.it For this compound, future research will be heavily influenced by the need for more sustainable synthetic and application pathways. The goal is to design processes that are more resource-efficient, generate less waste, and are inherently safer for both researchers and the environment. chim.itnih.gov
Key aspects of green chemistry in triazine research include:
Greener Solvents : A major focus is replacing hazardous organic solvents like DMF with more benign alternatives, such as water or bio-based solvents, or eliminating solvents altogether. mdpi.comnih.gov Sonochemical methods have shown particular promise for conducting reactions in aqueous media. researchgate.net
Energy Efficiency : Methodologies like microwave-assisted synthesis and sonochemistry drastically reduce energy consumption by shortening reaction times from hours to minutes. mdpi.comnih.gov
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Catalysis over Stoichiometric Reagents : Using catalytic amounts of substances to drive reactions is preferable to using stoichiometric reagents that are consumed in the process and generate waste.
The environmental impact of triazine compounds is a significant consideration, and green chemistry principles provide a framework for developing next-generation triazines that are not only effective but also environmentally responsible. nih.gov Tools like the DOZN™ 2.0 analysis can be used to quantitatively assess the "greenness" of a synthetic protocol, demonstrating, for example, that sonochemical methods can be significantly more environmentally friendly than traditional heating. nih.govresearchgate.net
Q & A
What are the optimal synthetic routes for 4-(Isopropylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be systematically optimized?
Basic Research Question
The synthesis of triazine derivatives often involves solvent-free interactions or one-pot methods. For example, 4,6-disubstituted triazin-2-amines can be synthesized via cotrimerization of aromatic nitriles with guanidine derivatives under controlled conditions . To optimize yield and purity, researchers should:
- Vary solvents and catalysts : Test polar aprotic solvents (e.g., DMF) versus non-polar solvents to assess reaction kinetics.
- Monitor temperature : Reactions often proceed efficiently at 80–100°C with minimal side products.
- Characterize intermediates : Use TLC or HPLC to track reaction progress and identify byproducts.
How can advanced spectroscopic techniques resolve ambiguities in the molecular structure of this compound?
Basic Research Question
Structural elucidation requires a combination of:
- X-ray crystallography : Resolve bond angles and confirm the isopropylthio group’s orientation .
- Multinuclear NMR : Use and NMR to assign signals for the triazine ring (δ 160–170 ppm for carbons) and isopropylthio moiety (δ 1.2–1.4 ppm for methyl protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHNS) with <2 ppm error .
What experimental strategies are recommended to investigate the bioactivity of this compound against cancer cells?
Advanced Research Question
Anticancer activity can be evaluated using:
- In vitro cytotoxicity assays : Test compound efficacy in cell lines (e.g., MCF-7, HeLa) via MTT or ATP-based assays, comparing IC values to reference drugs .
- Mechanistic studies : Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or qPCR to quantify gene expression changes .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing isopropylthio with ethylthio) to identify critical functional groups .
How can computational modeling enhance the design of derivatives targeting PGE2 inhibition?
Advanced Research Question
Integrate computational and experimental approaches:
- Molecular docking : Simulate interactions with cyclooxygenase-2 (COX-2) or mPGES-1 using software like AutoDock Vina to prioritize derivatives .
- Quantum mechanical calculations : Calculate electron density maps to predict reactivity at the triazine ring’s N2 position .
- Machine learning : Train models on existing bioactivity data to predict novel derivatives’ potency .
What methodologies are effective in analyzing contradictory spectroscopic data for triazine derivatives?
Advanced Research Question
Address spectral discrepancies through:
- Dynamic NMR studies : Detect conformational exchange in the isopropylthio group at variable temperatures .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic protons in analogs) .
- Comparative analysis : Cross-reference data with structurally characterized analogs in PubChem or crystallographic databases .
How can electrochemical properties of this compound inform its reactivity in catalytic systems?
Advanced Research Question
Evaluate redox behavior using:
- Cyclic voltammetry : Identify oxidation/reduction peaks (e.g., triazine ring reduction at −1.2 V vs. Ag/AgCl) .
- Controlled potential electrolysis : Correlate redox events with degradation pathways or catalytic turnover .
- In situ spectroelectrochemistry : Monitor structural changes during electron transfer using UV-Vis or EPR .
What criteria should guide the selection of in vitro models for studying antibacterial activity?
Basic Research Question
Prioritize models based on:
- Bacterial strain relevance : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess broad-spectrum potential .
- Biofilm assays : Test efficacy against biofilm-embedded bacteria using crystal violet staining .
- Synergy studies : Combine with antibiotics (e.g., β-lactams) to identify additive or synergistic effects .
How can interdisciplinary approaches (e.g., computational + experimental) accelerate reaction optimization?
Advanced Research Question
Adopt strategies from ICReDD’s framework :
- Reaction path search algorithms : Use GRRM or AFIR to explore potential pathways and transition states.
- High-throughput screening : Automate parallel synthesis to test >100 conditions/day.
- Feedback loops : Refine computational models using experimental kinetic data.
What experimental controls are critical in stability studies of this compound under varying storage conditions?
Basic Research Question
Assess stability via:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC purity tracking : Monitor degradation products (e.g., sulfoxide formation) over time .
- Mass balance analysis : Ensure total impurities remain <0.5% under recommended storage (−20°C, desiccated) .
How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity data?
Advanced Research Question
Resolve mismatches through:
- Conformational sampling : Use MD simulations to account for protein flexibility missed in rigid docking .
- Solvent effect modeling : Include explicit water molecules in DFT calculations to improve binding affinity predictions .
- Meta-analysis : Compare results across multiple software platforms (e.g., Schrödinger vs. MOE) to identify consensus hits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
